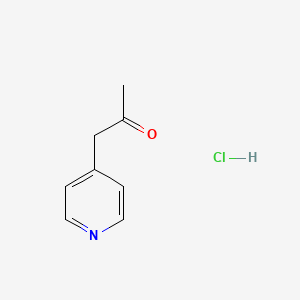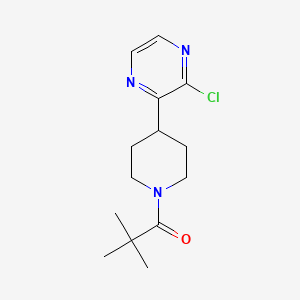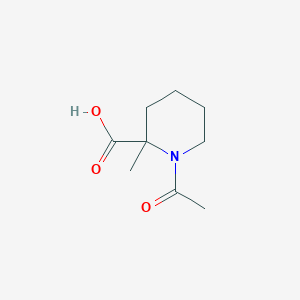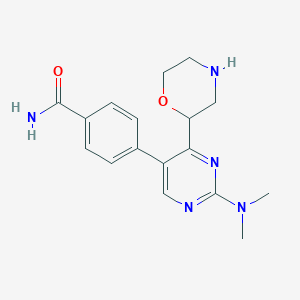
(4-Pyridyl)acetone hydrochloride
Vue d'ensemble
Description
“(4-Pyridyl)acetone hydrochloride” is a heterocyclic organic compound . It is a white to brown solid with a molecular weight of 171.624100 g/mol . The IUPAC name for this compound is "1-pyridin-4-ylpropan-2-one;hydrochloride" .
Molecular Structure Analysis
The molecular formula of “(4-Pyridyl)acetone hydrochloride” is C8H10ClNO . The InChI key is VEGGZQXLRRJVFN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-Pyridyl)acetone hydrochloride” is a white to brown solid . It has a molecular weight of 171.63 g/mol . The compound is stored at a temperature of +4°C .Applications De Recherche Scientifique
Copper-Catalyzed Coupling Reactions : (2-Pyridyl)acetone, a related compound, has been used as a supporting ligand in copper-catalyzed coupling reactions of aryl chlorides, bromides, and iodides with phenols, showing great functional group compatibility and excellent reactive selectivity (Zhang et al., 2009).
Organometallic Nucleophiles : 2- and 4-pyridyl complexes of palladium(II) and platinum(II) have been studied for their reactivity in halide displacement from organic halides, displaying variations in nucleophilic power and basicity influenced by the pyridyl position (Canovese et al., 1996).
Photoisomerization Studies : Photoisomerization of 1,2-di(4-pyridyl)ethylene, under UV irradiation, has been studied through NMR and UV spectroscopy, revealing geometric photoisomerization and cyclization processes (Shaidullina et al., 2023).
Rhodium Complexes with Pyridyl Ligands : Rhodium(III) cis-dihydrido complexes with 3,6-bis(2'-pyridyl)pyridazine and bidiazines have been synthesized, demonstrating the influence of pyridyl ligands on the stability and structure of metal complexes (Ghedini et al., 1988).
Hydrogen Bond Studies : Research on R-di-(α-pyridyl) hydroperchlorates has provided insights into the steric conditions and polarizability of structurally symmetrical intermolecular hydrogen bonds, highlighting the role of pyridyl groups in hydrogen bonding (Brzeziński & Zundel, 1980).
Mercuration Reactions : The mercuration of acetone in a system containing 2-(2'-pyridyl)quinoxaline has been studied, leading to insights into the coordination and reactivity of pyridyl-containing compounds (Garoufis et al., 1996).
Nickel Complex Chemistry : The chemistry of nickel(II) with di-2-pyridyl ketone has been explored, revealing the formation of various complexes and the role of pyridyl ketones in metal complexation and hydrolysis (Efthymiou et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-pyridin-4-ylpropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-7(10)6-8-2-4-9-5-3-8;/h2-5H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGZQXLRRJVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridyl)acetone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)

![[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399221.png)




![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)

